molecular formula C21H26N4O2S B2705740 N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034287-02-8

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2705740
CAS No.: 2034287-02-8
M. Wt: 398.53
InChI Key: KFELSZSTMWCRMJ-UHFFFAOYSA-N
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Description

N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.53. The purity is usually 95%.
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Scientific Research Applications

Molecular and Crystal Structures

Research has highlighted the importance of molecular and crystal structures in understanding the behavior and potential applications of compounds similar to N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide. For instance, studies on hydroxy derivatives of hydropyridine, which share structural similarities, have emphasized the role of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. These findings are crucial in the design and synthesis of new compounds with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).

Intramolecular Interactions

The study of intramolecular interactions in compounds containing pyridine and piperidine rings is vital for understanding their chemical behavior and potential applications. For example, the formation of intramolecular B-N bonds in borylmethylpyridines indicates the role of these interactions in the reactivity and stability of the molecules (Körte et al., 2015). Such studies are essential in drug design and development, providing insights into the structural requirements for achieving specific biological activities.

Neuroprotective Properties

Compounds with structural similarities to this compound have been explored for their neuroprotective properties. For instance, derivatives of piperidine have shown potential in blocking N-methyl-D-aspartate (NMDA) responses, a mechanism associated with neuroprotection (Chenard et al., 1995). These findings underscore the importance of structural studies in identifying compounds that can modulate neuronal pathways and offer protection against neurodegenerative diseases.

Antimicrobial Activity

The synthesis and evaluation of piperidin-4-one derivatives have demonstrated antimicrobial activity, particularly against Mycobacterium tuberculosis. This suggests the potential of this compound-like compounds in developing new treatments for tuberculosis and other bacterial infections (Kumar et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-20(26)21(27)24-18-5-3-4-6-19(18)28-2/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFELSZSTMWCRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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